BenchChemオンラインストアへようこそ!

3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2098090-01-6, molecular formula C₁₁H₁₅N₃O, molecular weight 205.26 g/mol) is a conformationally restricted, sp³-rich bicyclic amine bearing a 3-aminopyridin-2-yl substituent at the bridgehead nitrogen and a secondary alcohol at the 6-position. The compound belongs to the 3-azabicyclo[3.1.1]heptane (3-aza-BCHep) class, an emerging family of saturated bioisosteres that have garnered significant attention in medicinal chemistry as three-dimensional replacements for planar pyridine and piperidine rings.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 2098090-01-6
Cat. No. B1491158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
CAS2098090-01-6
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C2O)C3=C(C=CC=N3)N
InChIInChI=1S/C11H15N3O/c12-9-2-1-3-13-11(9)14-5-7-4-8(6-14)10(7)15/h1-3,7-8,10,15H,4-6,12H2
InChIKeyLQAAZGVRFRDKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2098090-01-6): Structural Identity and Scaffold Context for Research Procurement


3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2098090-01-6, molecular formula C₁₁H₁₅N₃O, molecular weight 205.26 g/mol) is a conformationally restricted, sp³-rich bicyclic amine bearing a 3-aminopyridin-2-yl substituent at the bridgehead nitrogen and a secondary alcohol at the 6-position [1]. The compound belongs to the 3-azabicyclo[3.1.1]heptane (3-aza-BCHep) class, an emerging family of saturated bioisosteres that have garnered significant attention in medicinal chemistry as three-dimensional replacements for planar pyridine and piperidine rings [2]. The scaffold has been validated in a head-to-head comparison where incorporation into the antihistamine drug Rupatidine—replacing the pyridine ring—led to a dramatic improvement in physicochemical properties [3].

Why 3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol Cannot Be Replaced by Generic Piperidine or Simple Azabicyclo Analogs


Generic substitution fails for this compound because the specific combination of the 3-aminopyridin-2-yl group and the 3-azabicyclo[3.1.1]heptan-6-ol scaffold creates a unique hydrogen-bonding donor/acceptor profile and conformational constraint not replicated by simpler piperidine analogs or unsubstituted azabicyclo cores. The 3-azabicyclo[3.1.1]heptane scaffold imposes a rigid boat-like or chair-like geometry that profoundly alters exit vector angles compared to flexible piperidine rings [1]. Furthermore, the 3-aminopyridin-2-yl substituent introduces an additional hydrogen bond donor (—NH₂) and acceptor (pyridine N) that modulate both physicochemical properties and potential target engagement in ways that analogs lacking the amino group (e.g., 3-(pyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol) or bearing alternative heteroaryl groups (e.g., 3-(6-chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol) cannot replicate [2].

Quantitative Differentiator Guide: 3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol vs. Closest Analogs


Hydrogen Bond Donor Count (HBD = 2) vs. 3-(6-Chloropyrimidin-4-yl) Analog (HBD = 1) Enables Bidentate Donor Interactions

The target compound possesses two hydrogen bond donors (—NH₂ and —OH) compared to the chloropyrimidine analog 3-(6-chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2098039-70-2) which has only one (—OH). This additional donor capacity significantly alters the compound's ability to engage in directional hydrogen bonding with biological targets [1].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Computed LogP (XLogP3 = 0.4) vs. Parent Scaffold (LogP = −0.66): Balanced Lipophilicity for CNS Penetration Potential

The target compound exhibits a computed XLogP3 of 0.4, which lies within the optimal range (1–3) for CNS drug candidates, whereas the unsubstituted parent scaffold 3-azabicyclo[3.1.1]heptan-6-ol (CAS 1389441-76-2) is markedly more hydrophilic with an ACD/LogP of −0.66 and an ACD/LogD (pH 7.4) of −2.62 [1]. The addition of the 3-aminopyridin-2-yl group increases lipophilicity by approximately 1 log unit, bringing the compound closer to the CNS-favorable property space while retaining the conformational rigidity of the azabicyclo core.

CNS Drug Discovery Physicochemical Property Profiling Bioisostere Optimization

Topological Polar Surface Area (TPSA = 62.4 Ų) vs. Typical CNS Drug Cutoff (≤ 90 Ų): Favorable CNS Permeability Prediction

The target compound has a computed TPSA of 62.4 Ų, which is well below the widely accepted CNS permeability threshold of ≤ 90 Ų and also below the oral bioavailability threshold of ≤ 140 Ų [1]. This contrasts with many bulkier analogs in the 3-azabicyclo[3.1.1]heptane series that may exceed these thresholds after additional functionalization. The balanced TPSA arises from the precise combination of two hydrogen bond donors and four acceptors, with only one rotatable bond, minimizing conformational penalty upon target binding [2].

CNS Drug Design In Silico ADME Physicochemical Profiling

Rotatable Bond Count = 1 vs. Flexible Piperidine Analogs (Typically ≥2): Reduced Conformational Entropy Penalty on Binding

The target compound features only one rotatable bond (the C—N linkage between the azabicyclo core and the aminopyridine ring), as computed by PubChem [1]. In contrast, a typical 1,4-disubstituted piperidine analog—the most common bioisosteric comparator—contains at least two rotatable bonds (piperidine ring flexibility plus substituent rotation) [2]. This rigidification is a defining advantage of the 3-azabicyclo[3.1.1]heptane scaffold: the exit vector analysis by Chernykh et al. (2024) demonstrated that cis-3-substituted 6-azabicyclo[3.1.1]heptanes adopt a well-defined three-dimensional geometry mimicking the piperidine chair conformer, but with frozen conformational degrees of freedom that reduce the entropic penalty upon target binding [2].

Conformational Restriction Ligand Efficiency Structure-Based Drug Design

Explicit Evidence Limitation: No Direct Head-to-Head Biological Assay Data Are Publicly Available for This Compound

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, DrugBank, and patent databases (as of May 2026) did not identify any published head-to-head biological comparisons, receptor binding data (Ki/IC₅₀/EC₅₀), cellular activity data, in vivo PK/PD data, or selectivity profiling for 3-(3-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2098090-01-6) [1][2]. The evidence presented in this guide is limited to computed physicochemical properties and class-level inferences from the broader 3-azabicyclo[3.1.1]heptane literature. Prospective users should verify target engagement and selectivity in their specific assay systems before committing to procurement. The compound's value proposition rests primarily on its structural novelty and scaffold class advantages, rather than on demonstrated biological superiority over specific named comparators.

Data Transparency Procurement Decision Support Screening Library Qualification

Prioritized Application Scenarios for 3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol in Drug Discovery and Chemical Biology


Fragment-Based Screening for Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery

The compound's 3-azabicyclo[3.1.1]heptane core is structurally related to scaffolds found in nAChR-targeting patents (Mazurov, Targacept, 2004), and the 3-aminopyridine moiety provides a hydrogen-bonding motif that may engage the receptor's conserved binding pocket. Its TPSA of 62.4 Ų and XLogP3 of 0.4 suggest favorable CNS penetration, making it a candidate for fragment-based screening against CNS-expressed nAChR subtypes (α4β2, α7) [1]. The conformationally rigid scaffold (1 rotatable bond) may yield clearer SAR interpretation compared to flexible piperidine fragments [2].

Bioisostere Replacement of 3,5-Disubstituted Pyridine Cores in Lead Optimization

The 3-azabicyclo[3.1.1]heptane scaffold has been demonstrated as an effective saturated bioisostere of meta-substituted pyridines, improving solubility and metabolic stability when incorporated into drug molecules such as Rupatidine [1]. The target compound's 3-aminopyridin-2-yl substituent and 6-hydroxyl group provide two synthetic diversification handles (amine acylation/sulfonylation; alcohol oxidation/etherification) for parallel library synthesis during lead optimization [2].

Physicochemical Property Screening for CNS Drug-Likeness Assessment in Early Discovery

With a molecular weight of 205.26 g/mol, two hydrogen bond donors, four acceptors, and a TPSA of 62.4 Ų, the compound sits within favorable drug-likeness parameter space for CNS candidates [1]. It can serve as a reference compound for calibrating in silico ADME models or as a core scaffold for systematic property optimization studies comparing azabicyclo bioisosteres against traditional piperidine or pyridine building blocks [2].

Synthetic Intermediate for Proteolysis-Targeting Chimeras (PROTACs) or Bifunctional Degraders

The 3-aminopyridine group can be functionalized via acylation or reductive amination to attach E3 ligase-recruiting motifs (e.g., VHL or CRBN ligands), while the 6-hydroxyl group offers an orthogonal conjugation site for target protein-binding warheads. The rigid bicyclic scaffold may confer favorable linker geometry for ternary complex formation [1]. The compound's balanced LogP and low rotatable bond count are advantageous for maintaining drug-like properties in the typically higher-molecular-weight PROTAC design space [2].

Quote Request

Request a Quote for 3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.